

# Application Notes for GLP-26 in Hepatitis B Virus (HBV) Research

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## Compound of Interest

Compound Name: GLP-26

Cat. No.: B15563948

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## Introduction

**GLP-26** is a novel, highly potent glyoxamide derivative investigated for its antiviral activity against the Hepatitis B Virus (HBV).<sup>[1][2]</sup> It functions as a Capsid Assembly Modulator (CAM), a class of molecules that interfere with a critical step in the viral life cycle.<sup>[1][3]</sup> Specifically, **GLP-26** disrupts the proper assembly of the HBV nucleocapsid, which is essential for viral DNA replication and the stability of the viral minichromosome, known as covalently closed circular DNA (cccDNA).<sup>[1][2][3]</sup> Research has demonstrated that **GLP-26** exhibits antiviral activity in the low nanomolar range, effectively inhibits HBeAg secretion (a biomarker for cccDNA), and reduces cccDNA amplification in vitro.<sup>[1][2][4]</sup> Furthermore, it has shown a favorable preclinical profile, including oral bioavailability and efficacy in humanized mouse models, positioning it as a promising candidate for further development in HBV treatment strategies.<sup>[4][5][6]</sup>

## Quantitative Data Summary

The following tables summarize the key in vitro efficacy, pharmacokinetic, and in vivo efficacy data for **GLP-26** from published research studies.

Table 1: In Vitro Efficacy of **GLP-26** against HBV

Parameter	Cell Line/System	Value	Reference
EC50 (HBV DNA)	HepAD38 cells	3 nM	[1][3]
EC50 (HBV DNA)	Primary Human Hepatocytes (PHH)	40 nM	[1]
EC50 (HBeAg Secretion)	HepAD38 cells	3 nM	[1]
cccDNA Reduction	HepAD38 cells (at 1 $\mu$ M)	>90%	[3][7]
Cytotoxicity (CC50)	HepG2 cells	>100 $\mu$ M	[1]
Selectivity Index (SI)	HepG2 cells	>33,333	[1]

Table 2: Pharmacokinetic (PK) Profile of **GLP-26**

Parameter	Species	Value	Reference
Oral Bioavailability	Cynomolgus Monkeys	34%	[4][5][6]
Terminal Elimination Half-life (t <sub>1/2</sub> )	Cynomolgus Monkeys (Oral)	2.4 h	[5][6]
Plasma Protein Binding	Monkey Plasma	86.7%	[5][6]
Plasma Protein Binding	Human Plasma	89.5%	[6]
Plasma Half-life (t <sub>1/2</sub> )	Human Plasma	>24 h	[1]
Liver Microsome Half-life (t <sub>1/2</sub> )	Human Liver Microsomes	7.6 h	[1]

Table 3: In Vivo Efficacy of **GLP-26** in HBV Mouse Models

Treatment Group	Model	Dosage	Outcome	Reference
GLP-26 Monotherapy	HBV-infected Humanized Mice	60 mg/kg/day	Significant decrease in viral loads	[1]
GLP-26 + Entecavir	HBV-infected Humanized Mice	60 mg/kg/day + 0.3 mg/kg/day	~4 log10 reduction in HBV DNA; sustained viral suppression post-treatment	[1]
GLP-26 Monotherapy	AD38 Xenograft Nude Mice	Not Specified	2.3-3 log10 reduction in HBV titers vs. placebo	[5][6]
GLP-26 + Entecavir	AD38 Xenograft Nude Mice	Not Specified	4.6-fold reduction in HBV log10 titers vs. placebo	[5][6]

## Experimental Protocols

### Protocol 1: In Vitro Assessment of Antiviral Activity using HepAD38 Cells

This protocol describes the methodology to determine the 50% effective concentration (EC50) of **GLP-26** against HBV DNA replication and HBeAg secretion.

#### 1. Cell Culture and Treatment:

- Culture HepAD38 cells, which are engineered to replicate HBV under the control of a tetracycline-off promoter, in standard cell culture medium.
- Seed cells in multi-well plates and allow them to adhere.
- Remove tetracycline from the medium to induce HBV replication.
- Treat the cells with a serial dilution of **GLP-26** (e.g., from 0.1 nM to 100 µM) for a specified period (e.g., 6-9 days). Include a vehicle control (DMSO) and a positive control (e.g., Entecavir).

#### 2. Quantification of HBV DNA:

- After the treatment period, collect the cell culture supernatant.
- Isolate viral DNA from the supernatant.
- Quantify the amount of secreted HBV DNA using a quantitative real-time PCR (qPCR) assay.

### 3. Quantification of HBeAg:

- Use the collected supernatant from step 2.2.
- Measure the concentration of secreted HBeAg using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

### 4. Data Analysis:

- Calculate the percentage of inhibition of HBV DNA and HBeAg for each concentration of **GLP-26** relative to the vehicle control.
- Plot the inhibition data against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.

## Protocol 2: In Vivo Efficacy Study in an HBV-Infected Humanized Mouse Model

This protocol outlines a typical experiment to evaluate the in vivo efficacy of **GLP-26**, alone or in combination with other antivirals.

### 1. Animal Model:

- Use immunodeficient mice with chimeric humanized livers (e.g., BRGS-uPA mice transplanted with human hepatocytes), which are susceptible to HBV infection.

### 2. HBV Infection and Treatment:

- Infect the mice with HBV. Monitor serum HBV DNA and human albumin levels to confirm stable infection.
- Randomize infected mice into treatment groups: Vehicle control, **GLP-26** monotherapy (e.g., 60 mg/kg/day), Entecavir monotherapy (e.g., 0.3 mg/kg/day), and **GLP-26** + Entecavir combination therapy.
- Administer the compounds daily via oral gavage for a defined treatment period (e.g., 10 weeks).

### 3. Monitoring and Endpoints:

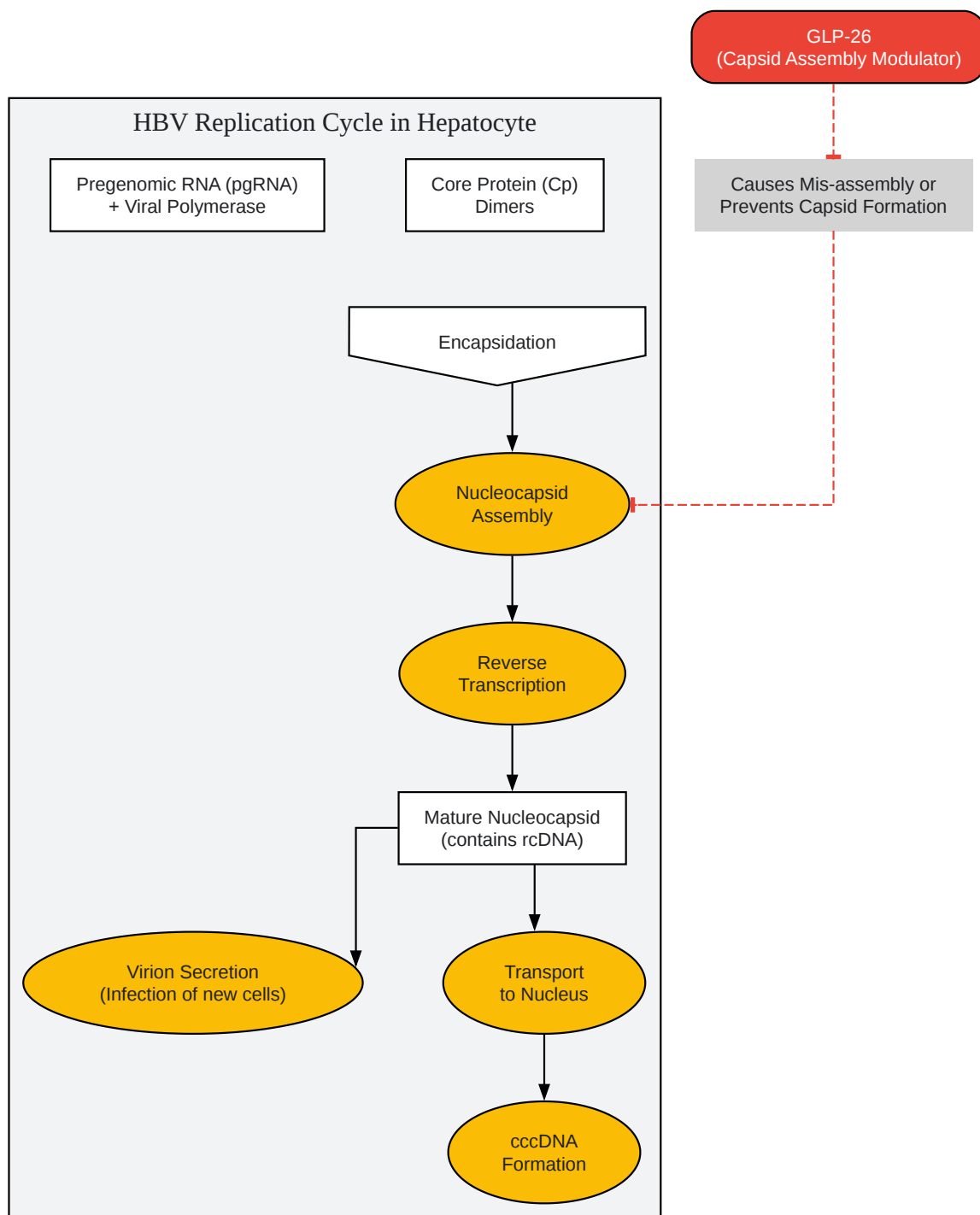
- Collect blood samples at regular intervals (e.g., weekly) throughout the study and during a post-treatment follow-up period.
- Measure serum HBV DNA levels using qPCR.
- Measure serum levels of viral antigens (HBsAg and HBeAg) using ELISA.
- At the end of the study, harvest liver tissue to analyze intrahepatic HBV DNA, cccDNA, and RNA levels.

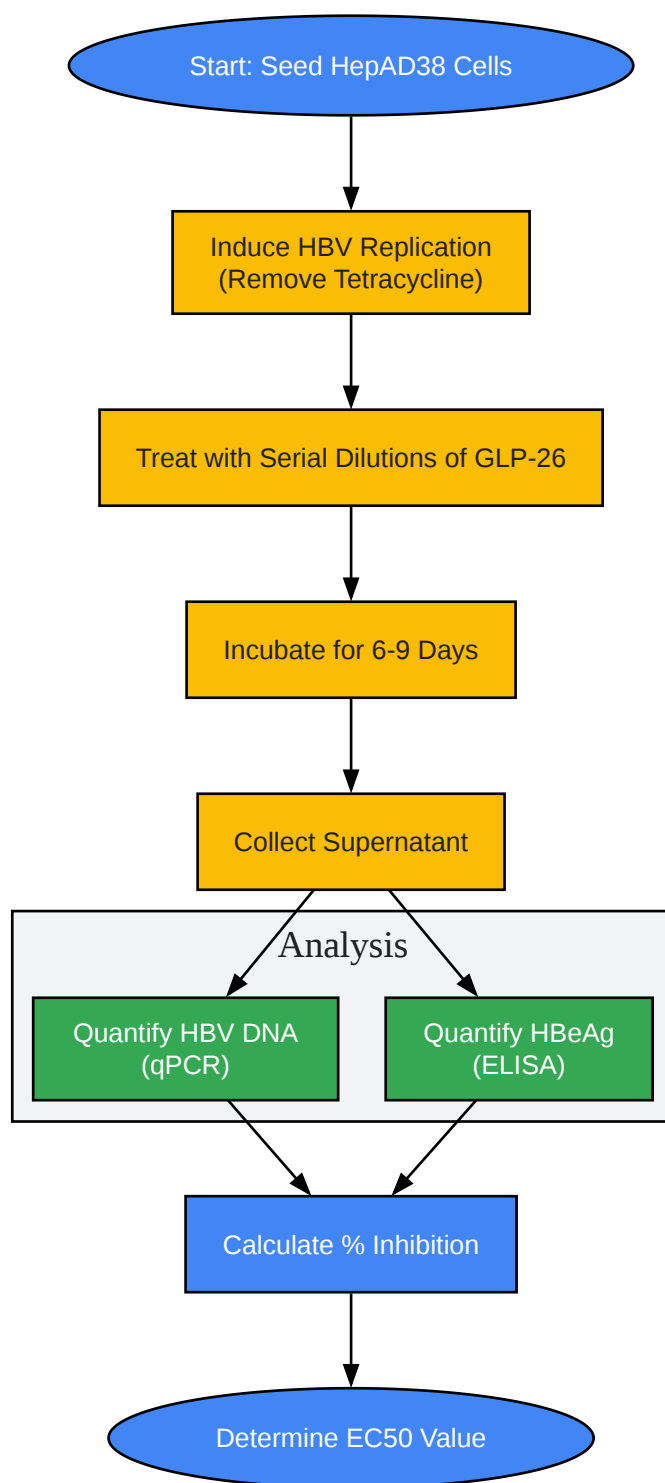
#### 4. Data Analysis:

- Compare the change in viral load (log10 HBV DNA) and antigen levels from baseline for each treatment group.
- Analyze the sustained virologic response during the post-treatment phase.
- Statistically evaluate the differences between the treatment groups.

## Diagrams and Visualizations

HBV Capsid Assembly and Mechanism of **GLP-26**





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